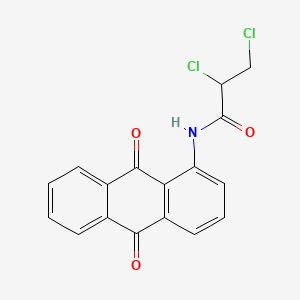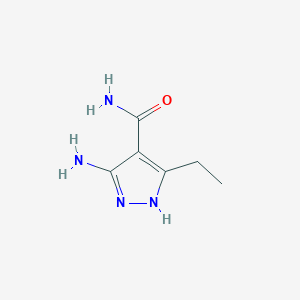![molecular formula C18H11ClF6N4O B13947452 1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}-2-chloroethan-1-one CAS No. 861387-42-0](/img/structure/B13947452.png)
1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}-2-chloroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazin-1(4H)-yl)-2-chloroethanone is a complex organic compound that features a tetrazine ring substituted with trifluoromethyl groups and a chloroethanone moiety
Méthodes De Préparation
The synthesis of 1-(3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazin-1(4H)-yl)-2-chloroethanone typically involves multiple steps, starting with the preparation of the tetrazine ring. One common method involves the reaction of hydrazine derivatives with nitriles to form the tetrazine core. The final step involves the chlorination of the ethanone moiety, which can be accomplished using reagents like thionyl chloride under controlled conditions .
Analyse Des Réactions Chimiques
1-(3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazin-1(4H)-yl)-2-chloroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloroethanone moiety to alcohols or alkanes, depending on the reducing agent used.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazin-1(4H)-yl)-2-chloroethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new drugs or diagnostic tools.
Mécanisme D'action
The mechanism of action of 1-(3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazin-1(4H)-yl)-2-chloroethanone involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with cellular redox balance and protein function .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazin-1(4H)-yl)-2-chloroethanone include other tetrazine derivatives with trifluoromethyl substitutions. These compounds share similar structural features but may differ in their reactivity and applications. For example:
1-Propionyl-3,6-bis(4-trifluoromethyl-phenyl)-1,4-dihydro-1,2,4,5-tetrazine:
3,6-Bis(4-trifluoromethyl-phenyl)-1,2,4,5-tetrazine: Lacks the chloroethanone group, making it less reactive in certain substitution reactions but still valuable for its biological activity.
The uniqueness of 1-(3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazin-1(4H)-yl)-2-chloroethanone lies in its combination of trifluoromethyl groups and a reactive chloroethanone moiety, which provides a versatile platform for further chemical modifications and applications.
Propriétés
Numéro CAS |
861387-42-0 |
|---|---|
Formule moléculaire |
C18H11ClF6N4O |
Poids moléculaire |
448.7 g/mol |
Nom IUPAC |
1-[3,6-bis[4-(trifluoromethyl)phenyl]-1H-1,2,4,5-tetrazin-2-yl]-2-chloroethanone |
InChI |
InChI=1S/C18H11ClF6N4O/c19-9-14(30)29-16(11-3-7-13(8-4-11)18(23,24)25)27-26-15(28-29)10-1-5-12(6-2-10)17(20,21)22/h1-8H,9H2,(H,26,28) |
Clé InChI |
APFSUIJCYWVPGV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NN=C(N(N2)C(=O)CCl)C3=CC=C(C=C3)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[4.1.0]heptane-7-carbonyl chloride](/img/structure/B13947378.png)
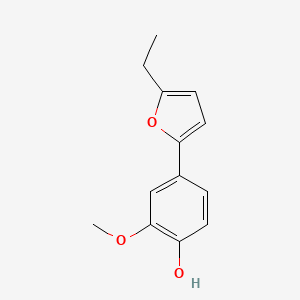
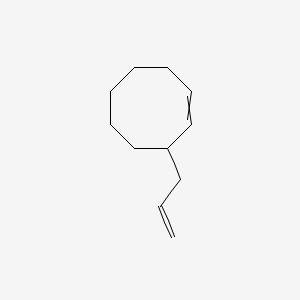

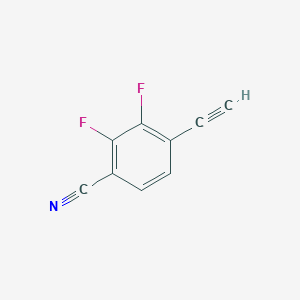
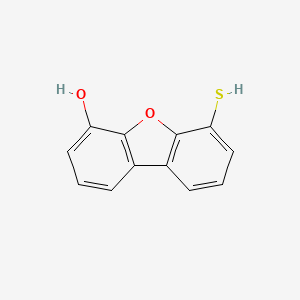
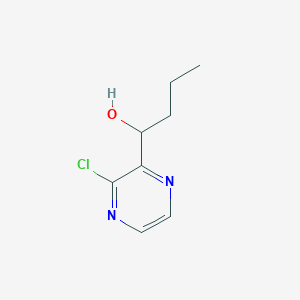

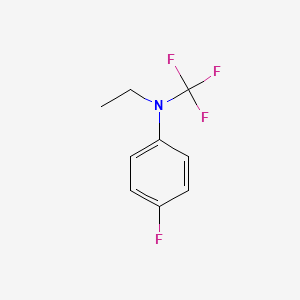
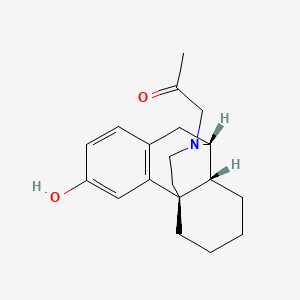
![2-[[(4-methylphenyl)sulfonyl]oxy]-1-phenylEthanone](/img/structure/B13947430.png)
